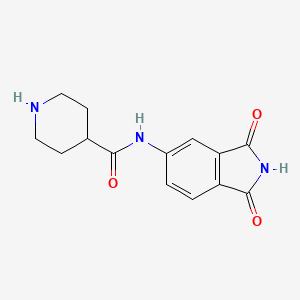

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide

Description

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H15N3O3 It is known for its unique structure, which includes an isoindoline-1,3-dione moiety and a piperidine ring

Properties

Molecular Formula |

C14H15N3O3 |

|---|---|

Molecular Weight |

273.29 g/mol |

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C14H15N3O3/c18-12(8-3-5-15-6-4-8)16-9-1-2-10-11(7-9)14(20)17-13(10)19/h1-2,7-8,15H,3-6H2,(H,16,18)(H,17,19,20) |

InChI Key |

QXBFEIDTPNTYAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Conditions

- Phthalic anhydride is the common precursor to the isoindoline-1,3-dione system.

- Reaction with ammonia or primary amines under reflux conditions yields phthalimides.

- For the 5-substituted amino derivative, selective nitration or halogenation of phthalimide followed by substitution is employed.

Representative Method

- Phthalic anhydride is reacted with ammonia or ammonium salts to give phthalimide.

- Electrophilic aromatic substitution (e.g., nitration) introduces a nitro group at the 5-position.

- Reduction of the nitro group to an amino group is achieved using catalytic hydrogenation or chemical reductants such as iron powder in acidic media.

Alternative Synthetic Routes and Innovations

- Some patents describe direct one-pot processes combining phthalic anhydride, ammonia, and piperidine-4-carboxylic acid derivatives under specific catalytic conditions to streamline synthesis.

- Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields.

- Selective halogenation followed by palladium-catalyzed amination (Buchwald-Hartwig coupling) is an alternative to classical nucleophilic aromatic substitution for introducing the amino group.

Data Table Summarizing Key Preparation Methods

| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Phthalic anhydride | NH3, reflux | Phthalimide | Core isoindoline-1,3-dione scaffold |

| 2 | Phthalimide | HNO3/H2SO4 (nitration) | 5-Nitrophthalimide | Electrophilic substitution at 5-position |

| 3 | 5-Nitrophthalimide | H2, Pd/C or Fe/HCl (reduction) | 5-Aminophthalimide | Amino group introduction |

| 4 | 5-Aminophthalimide + Piperidine-4-carboxylic acid derivative | Dicyclohexylcarbodiimide (DCC), DMAP, solvent (e.g., DCM) | N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide | Amide bond formation |

Research Discoveries and Optimization Insights

- Yield improvements have been achieved by optimizing nitration conditions to avoid over-substitution and degradation of phthalimide.

- Selective reduction of the nitro group without affecting the imide ring is critical; mild catalytic hydrogenation is preferred.

- Coupling efficiency is enhanced by using coupling agents like HATU or EDCI instead of classical carbodiimides to reduce side products.

- Purification challenges due to similar polarity of intermediates have been addressed by employing preparative HPLC or crystallization from specific solvent mixtures.

- Reports indicate that the choice of solvent and temperature during amide coupling significantly affects the stereochemical integrity and purity of the final compound.

Summary of Chemical Identifiers and Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O3 |

| Molecular Weight | 273.29 g/mol |

| IUPAC Name | N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide |

| SMILES | C1CNCCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

| InChI | InChI=1S/C14H15N3O3/c18-12(8-3-5-15-6-4-8)16-9-1-2-10-11(7-9)14(20)17-13(10)19/h1-2,7-8,15H,(H,16,18)(H,17,19,20) |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Isoindoline derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in protein degradation studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, leading to their degradation or modulation. This interaction is facilitated by the isoindoline-1,3-dione moiety, which acts as a key binding site .

Comparison with Similar Compounds

Similar Compounds

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar structure but with an acetamide group instead of a piperidine ring.

2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains a similar isoindoline-1,3-dione moiety but with different substituents.

Uniqueness

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide is unique due to its combination of the isoindoline-1,3-dione moiety and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Synthesis

The compound is characterized by an isoindole core linked to a piperidine moiety. The synthesis typically involves:

- Formation of the Isoindole Core : This can be achieved through cyclization reactions involving phthalic anhydride and amines.

- Piperidine Attachment : The piperidine ring is introduced via standard organic synthesis techniques, often involving carboxamide formation through condensation reactions.

The detailed synthetic route includes:

- Starting Materials : Phthalic anhydride, amines (for isoindole), and piperidine derivatives.

- Reagents : Common reagents include acetic anhydride for acetylation and various coupling agents for amide formation.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindole compounds exhibit promising anticancer properties. Specifically:

- Cell Viability Assays : Research involving A549 lung adenocarcinoma cells showed that compounds similar to N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide significantly inhibited cell viability. For instance, a study reported a reduction in tumor size in xenograft models treated with isoindole derivatives over a 60-day period .

The mechanism by which N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell proliferation and apoptosis:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.

- Receptor Modulation : Potential interactions with cellular receptors that regulate growth signals have been suggested.

- Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells.

Additional Biological Activities

In addition to anticancer properties, isoindole derivatives have been explored for other biological activities:

- Antimicrobial Properties : Some studies indicate that these compounds exhibit antimicrobial effects against various pathogens .

- Anti-inflammatory Effects : Research has suggested potential anti-inflammatory activities through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies highlight the therapeutic potential of isoindole derivatives:

- In Vivo Studies : In a study involving nude mice with induced tumors, treatment with isoindole derivatives resulted in significant tumor size reduction compared to control groups .

- Histopathological Analysis : Examination of organ tissues post-treatment indicated minimal toxicity and favorable safety profiles for isoindole compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide?

- Answer : The compound is synthesized via multi-step reactions, often starting with isoindoline derivatives. A typical route involves coupling 1,3-dioxoisoindoline with piperidine-4-carboxylic acid derivatives. Key steps include:

- Amide bond formation : Reacting 5-amino-isoindoline-1,3-dione with piperidine-4-carboxylic acid chloride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization to isolate the product in high purity (>95%) .

- Industrial-scale synthesis may employ continuous flow reactors to optimize yields .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), and refinement uses the SHELX suite (e.g., SHELXL for small-molecule structures). The program handles H-atom placement, thermal parameters, and validation of geometric restraints .

Q. What spectroscopic techniques are used to characterize this compound?

- Answer :

- NMR : - and -NMR confirm proton environments and carbon frameworks (e.g., isoindole carbonyls at ~170 ppm) .

- IR : Peaks at 1650–1750 cm confirm carbonyl groups (isoindole dioxo and amide) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies are used to investigate its enzyme inhibition mechanisms, such as PARP-1 targeting?

- Answer :

- In vitro assays : Measure IC values against purified enzymes (e.g., PARP-1) using fluorescence-based NAD-depletion assays .

- Molecular docking : Software like AutoDock Vina predicts binding modes. The isoindole and piperidine moieties often form hydrogen bonds with catalytic residues (e.g., Tyr907 in PARP-1) .

- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC) across studies?

- Answer : Contradictions arise from differences in assay conditions (cell lines, incubation times). Mitigation strategies include:

-

Standardized protocols : Use common cell lines (e.g., HCT116 for colorectal cancer) and ATP-based viability assays .

-

Dose-response validation : Repeat experiments with a minimum of three biological replicates.

-

Comparative analysis : Benchmark against known inhibitors (e.g., olaparib for PARP) to contextualize potency .

Example IC Data from In Vitro Studies :

Cell Line IC (µM) Mechanism Reference HCT116 (CRC) 15 Apoptosis induction MCF7 (Breast) 20 Cell cycle arrest (G2/M)

Q. What computational methods are used to predict its pharmacokinetic properties?

- Answer :

- ADMET prediction : Tools like SwissADME assess absorption (e.g., LogP ~2.5), blood-brain barrier permeability, and CYP450 interactions .

- MD simulations : Analyze stability in biological membranes (e.g., GROMACS for 100-ns trajectories) .

- The piperidine ring enhances solubility, while the isoindole moiety may limit oral bioavailability due to high polar surface area .

Q. How does structural modification of the piperidine or isoindole moieties affect bioactivity?

- Answer : Case studies show:

- Piperidine substitution : Adding electron-withdrawing groups (e.g., -CF) increases metabolic stability but may reduce binding affinity .

- Isoindole modification : Replacing the dioxo group with thioamide improves selectivity for kinase targets .

- SAR studies : Use combinatorial libraries to test derivatives, prioritizing compounds with <100 nM potency .

Experimental Design & Data Analysis

Q. How to design a crystallization trial for this compound?

- Answer :

- Solvent screening : Use vapor diffusion with 48-well plates and PEG-based precipitants .

- Temperature : Optimize at 20°C and 4°C to assess polymorphism .

- Data collection : Resolve structures to ≤1.0 Å resolution for accurate electron density maps .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?

- Answer :

- Non-linear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC .

- ANOVA : Compare means across treatment groups with post-hoc Tukey tests (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.